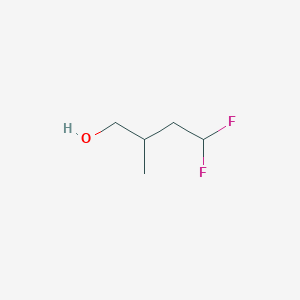

4,4-Difluoro-2-methylbutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2O/c1-4(3-8)2-5(6)7/h4-5,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYLISNJHOJHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909308-66-2 | |

| Record name | 4,4-difluoro-2-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Difluoro 2 Methylbutan 1 Ol

Established Synthetic Pathways to 4,4-Difluoro-2-methylbutan-1-ol

The construction of this compound can be envisaged through various synthetic routes, primarily involving the introduction of fluorine atoms onto a butanol scaffold or by building the molecule from smaller fluorinated precursors.

Fluorination Strategies for Butanol Scaffolds

A primary approach to the synthesis of this compound involves the direct fluorination of a suitable butanol derivative. This can be achieved through either electrophilic or nucleophilic fluorination reactions.

Electrophilic fluorination introduces a fluorine atom by reacting a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org Common electrophilic fluorinating reagents include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS), as well as salts like Selectfluor®. wikipedia.orgbrynmawr.edu These reagents are favored for their relative stability and safety compared to elemental fluorine. wikipedia.org

For the synthesis of this compound, a potential precursor could be an enol ester or a silyl (B83357) enol ether derived from 2-methyl-4-oxobutanal. The enol could be subjected to fluorination with an electrophilic reagent. The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both S_N2 and single-electron transfer (SET) pathways depending on the substrates and reaction conditions. wikipedia.org A general representation of this approach is the fluorination of an enol ester with Selectfluor, which typically proceeds under mild conditions to yield the corresponding α-fluoroketone. core.ac.uk

A hypothetical two-step fluorination of a protected 2-methylbutanal derivative could be envisioned as follows:

| Step | Reactant | Reagent | Product | Conditions |

| 1 | 2-methyl-4,4-dihydroxybutanal (protected) | Acetic Anhydride, Pyridine | Enol Acetate Intermediate | Room Temperature |

| 2 | Enol Acetate Intermediate | Selectfluor® | 4,4-Difluoro-2-methylbutanal (protected) | Acetonitrile, Room Temp |

Following the difluorination, a standard reduction of the aldehyde functionality would yield the target alcohol.

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F-). sigmaaldrich.com This is a common and effective method for introducing fluorine. Typical fluoride sources include alkali metal fluorides (e.g., KF, CsF) and ammonium (B1175870) fluorides (e.g., TBAF). sigmaaldrich.com The choice of leaving group is critical, with tosylates, mesylates, and halides being common options.

A plausible route to this compound via nucleophilic fluorination would start from a precursor with two leaving groups at the 4-position, such as 4,4-dichloro-2-methylbutan-1-ol. The hydroxyl group would likely need to be protected during the fluorination steps.

| Reactant | Reagent | Product | Conditions |

| Protected 4,4-dichloro-2-methylbutan-1-ol | Spray-dried KF | Protected this compound | Aprotic polar solvent (e.g., DMF, DMSO) |

After the fluorination, the protecting group on the alcohol would be removed to yield the final product.

Reduction-Based Syntheses of Fluorinated Alcohols

An alternative strategy is to construct the fluorinated carbon skeleton first and then introduce the alcohol functionality, typically through the reduction of a carboxylic acid or one of its derivatives. The corresponding carboxylic acid, 4,4-Difluoro-2-methylbutanoic acid, is a known compound. clearsynth.com

The reduction of carboxylic acids to primary alcohols can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by converting the acid to an ester followed by reduction. A patent for the synthesis of 4,4,4-trifluorobutanol describes the reduction of the corresponding ethyl ester with sodium borohydride (B1222165) and calcium chloride or with lithium aluminum hydride. google.com A similar approach could be applied to the synthesis of this compound from its corresponding carboxylic acid or ester.

| Precursor | Reducing Agent | Product | Solvent |

| 4,4-Difluoro-2-methylbutanoic acid | Lithium aluminum hydride (LiAlH₄) | This compound | Diethyl ether or THF |

| Ethyl 4,4-difluoro-2-methylbutanoate | Lithium aluminum hydride (LiAlH₄) | This compound | Diethyl ether or THF |

If a chiral synthesis of this compound is desired, stereoselective reduction of a prochiral ketone precursor, 4,4-difluoro-2-methyl-1-(oxo)butanal, could be employed. While specific methods for this substrate are not documented, biocatalytic reductions using alcohol dehydrogenases have proven effective for the stereoselective reduction of various ketones to enantiopure alcohols. nih.gov

Telomerization and Related Approaches

Telomerization is an industrial process for producing fluorinated compounds, including fluorotelomer alcohols. wikipedia.orggoogle.com This process involves the reaction of a fluorinated olefin, such as tetrafluoroethylene, with a telogen, which is a chain transfer agent. google.com The resulting fluorotelomer can then be further functionalized. While typically used for producing long-chain perfluorinated alcohols, a modified approach could potentially be used to synthesize smaller fluorinated molecules. brynmawr.edugoogle.com

Advanced and Emerging Synthetic Techniques for this compound

Beyond classical reductions, the synthesis of fluorinated alcohols like this compound can benefit from a range of modern synthetic technologies. These methods offer potential improvements in efficiency, selectivity, and safety.

Transition-Metal Catalyzed Methodologies in Fluoroalcohol Synthesis

Transition-metal catalysis has become an indispensable tool in organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. In the context of fluoroalcohol synthesis, these methods can be used to construct the carbon backbone or to introduce the fluorine atoms themselves.

While a specific transition-metal-catalyzed synthesis for this compound is not documented, general strategies could be adapted. For instance, a cross-coupling reaction could be envisioned to construct the carbon skeleton, followed by a reduction step. The successful application of transition-metal catalysis for carbon-fluorine bond formation is a significant achievement in fluorine chemistry. shachemlin.com Catalytic methods for introducing difluoromethyl groups onto various organic scaffolds are an active area of research. youtube.com These reactions could potentially be adapted to build precursors for the target molecule.

Table of Selected Transition-Metal Catalyzed Reactions in Fluorine Chemistry

| Reaction Type | Catalyst | Application | Significance |

| Cross-Coupling | Palladium (Pd), Nickel (Ni), Copper (Cu) | Formation of C-C bonds to assemble the molecular backbone from smaller fluorinated fragments. | Allows for modular and convergent synthetic strategies. youtube.com |

| C-H Fluorination | Palladium (Pd), Iron (Fe), Copper (Cu) | Direct introduction of fluorine atoms into a C-H bond of a precursor molecule. | Offers atom economy and reduces the need for pre-functionalized substrates. |

| Defluorinative Coupling | Copper (Cu), Palladium (Pd) | Reactions using gem-difluoroalkenes to form new bonds by activating a C-F bond. | Provides a route to monofluorinated compounds and other functionalized molecules from difluoro precursors. numberanalytics.com |

The application of these powerful techniques could provide novel and more efficient pathways to this compound and its derivatives.

Photochemical and Radical-Mediated Syntheses

Photochemical and radical-mediated reactions offer unique reactivity patterns that are often complementary to traditional ionic pathways. These methods can be particularly useful for fluorination reactions or for creating complex molecules under mild conditions. The activation of C-F bonds or the generation of fluorinated radicals under visible light photocatalysis is an emerging area. numberanalytics.com Such strategies could potentially be applied to functionalize a simpler precursor to generate the desired difluorinated butanol structure.

Flow Chemistry Applications in Fluoroalcohol Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, presents numerous advantages over traditional batch processing. masterorganicchemistry.com These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and greater scalability and reproducibility. masterorganicchemistry.commasterorganicchemistry.com

The synthesis of organofluorine compounds often involves highly reactive or toxic fluorinating agents and can be highly exothermic. Flow chemistry provides a safer environment for handling such reagents and for controlling reaction temperatures precisely. masterorganicchemistry.com For the synthesis of this compound, a key reduction step using a highly reactive hydride could be performed more safely and with better control in a flow reactor. This technology is particularly well-suited for optimizing reaction conditions and can lead to higher yields and purities. youtube.com The main advantages of photochemical reactions in flow systems include consistent light penetration and controlled exposure times. scribd.com

Challenges and Future Directions in this compound Synthesis

The synthesis of this compound presents several challenges that are characteristic of fluorinated compound synthesis.

Challenges:

Lack of Published Procedures: The most immediate challenge is the absence of detailed, optimized, and publicly available synthetic protocols.

Stereocontrol: The molecule contains a stereocenter at the C-2 position. Developing an asymmetric synthesis to produce a single enantiomer, such as (2R)-4,4-difluoro-2-methylbutan-1-ol shachemlin.com, requires sophisticated catalytic or chiral auxiliary-based methods.

Handling of Fluorinating Reagents: The introduction of the gem-difluoro group onto a precursor likely involves hazardous reagents that require specialized handling procedures.

Precursor Availability: While the corresponding carboxylic acid is available, the synthesis of other potential precursors, like 3,3-difluoro-2-methyl-1-butene for a hydroboration approach, may not be straightforward.

Future Directions:

Method Development and Publication: The development and publication of a robust, scalable, and well-documented synthesis of this compound is a primary future direction.

Asymmetric Synthesis: Exploring enantioselective methods, potentially using chiral transition-metal catalysts or biocatalysis, would be a significant advancement, providing access to enantiopure forms of the alcohol.

Application of Modern Technologies: The systematic application of flow chemistry and photochemical methods could lead to safer, more efficient, and sustainable synthetic routes.

Exploration of Alternative Precursors: Investigating novel synthetic pathways starting from different, potentially more accessible, fluorinated building blocks could open up new avenues for synthesis.

Chemical Reactivity and Mechanistic Investigations of 4,4 Difluoro 2 Methylbutan 1 Ol

Reaction Pathways and Transformation Mechanisms of 4,4-Difluoro-2-methylbutan-1-ol

The reactivity of this compound is primarily centered around its hydroxyl (-OH) functional group. The presence of the distant but powerfully electron-withdrawing gem-difluoro group modulates the typical reactions of a primary alcohol.

The hydroxyl group of an alcohol is a poor leaving group, making direct nucleophilic substitution difficult. youtube.com Consequently, the transformation of the -OH group into a more effective leaving group is a prerequisite for substitution reactions. This is typically achieved by converting the alcohol into a sulfonate ester (such as a tosylate or mesylate) or by protonating the alcohol under strongly acidic conditions to form an oxonium ion, which can then leave as a water molecule. msu.edu

For a primary alcohol like this compound, the substitution reaction is expected to proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry if the center were chiral.

The reaction rate is influenced by the gem-difluoro group. Although located at the γ-position, the strong inductive electron-withdrawing effect of the fluorine atoms reduces electron density along the carbon chain, which can slightly destabilize the electron-rich SN2 transition state, potentially leading to a moderately slower reaction rate compared to its non-fluorinated analog, 2-methylbutan-1-ol.

Table 1: Reagents for Activating the Hydroxyl Group for Nucleophilic Substitution

| Activating Strategy | Reagent | Intermediate Leaving Group | Typical Nucleophiles |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) in pyridine | Tosylate (-OTs) | Br⁻, I⁻, CN⁻, N₃⁻ |

| Methanesulfonyl chloride (MsCl) in triethylamine | Mesylate (-OMs) | Br⁻, I⁻, CN⁻, N₃⁻ | |

| Trifluoromethanesulfonic anhydride (Tf₂O) | Triflate (-OTf) | Most weak nucleophiles | |

| Halogenation | Thionyl chloride (SOCl₂) | Chloroformate/Chloride | Cl⁻ |

| Phosphorus tribromide (PBr₃) | Bromophosphite/Bromide | Br⁻ | |

| Acid Catalysis | Concentrated HBr or HI | Oxonium ion (-OH₂⁺) | Br⁻, I⁻ |

In electrophilic reactions, the oxygen atom of the alcohol functionality acts as a nucleophile. Common examples include esterification with carboxylic acids (Fischer esterification) and ether formation (Williamson ether synthesis, after converting the alcohol to its conjugate base, an alkoxide).

The nucleophilicity of the oxygen in this compound is diminished by the inductive effect of the gem-difluoro moiety. The fluorine atoms pull electron density away from the hydroxyl group, making the oxygen lone pairs less available to attack an electrophile. masterorganicchemistry.com Consequently, reactions such as Fischer esterification may require harsher conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to non-fluorinated alcohols.

For analytical purposes, fluorinated alcohols can be derivatized to enhance their detectability. Reagents like dansyl chloride react with the alcohol to form a fluorescent ester, which significantly improves sensitivity in liquid chromatography-mass spectrometry (LC-MS) analyses. utoronto.caresearchgate.net

Table 2: Common Electrophilic Reactions and Derivatization of Alcohols

| Reaction Type | Electrophilic Reagent | Catalyst/Conditions | Product Type |

| Esterification | Carboxylic Acid (R'-COOH) | Strong Acid (e.g., H₂SO₄) | Ester |

| Acyl Chloride (R'-COCl) | Base (e.g., Pyridine) | Ester | |

| Ether Synthesis | Alkyl Halide (R'-X) | Strong Base (e.g., NaH) | Ether |

| Silylation | Trimethylsilyl chloride (TMSCl) | Base (e.g., Et₃N) | Silyl (B83357) Ether |

| Analytical Derivatization | Dansyl chloride | Base (e.g., DMAP) | Dansyl Ester |

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. The gem-difluoro group is highly stable and does not participate in these reactions under standard conditions.

Mild oxidizing agents are used to stop the oxidation at the aldehyde stage, yielding 4,4-difluoro-2-methylbutanal. Stronger oxidizing agents will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, 4,4-difluoro-2-methylbutanoic acid. The presence of the fluorine atoms does not significantly impede the oxidation of the distant alcohol group. Reductive transformations are not applicable to the alcohol functionality itself but could be relevant for derivatives (e.g., reduction of a corresponding tosylate to an alkane).

Table 3: Representative Oxidative Transformations

| Oxidizing Agent | Typical Conditions | Expected Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | 4,4-Difluoro-2-methylbutanal (Aldehyde) |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | 4,4-Difluoro-2-methylbutanal (Aldehyde) |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | -78 °C to RT | 4,4-Difluoro-2-methylbutanal (Aldehyde) |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 0 °C to RT | 4,4-Difluoro-2-methylbutanoic acid (Carboxylic Acid) |

| Potassium permanganate (KMnO₄) | Basic, then acidic workup | 4,4-Difluoro-2-methylbutanoic acid (Carboxylic Acid) |

Role of the Geminal Difluoro Moiety in the Reactivity of this compound

The gem-difluoromethylene (CF₂) group is a key modulator of molecular properties, acting as a bioisostere for ether oxygens or carbonyl groups and significantly altering the electronic environment of neighboring functional groups. nih.govrsc.org

Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing effect through the sigma bond framework, known as the inductive effect (-I effect). nih.gov In this compound, the two fluorine atoms at the C4 position create a powerful dipole, pulling electron density away from the rest of the molecule.

This effect propagates to the C1 alcohol center, leading to two main consequences:

Increased Acidity: The electron density on the hydroxyl oxygen is reduced, which weakens the O-H bond and stabilizes the resulting alkoxide conjugate base. This makes this compound significantly more acidic (lower pKa) than non-fluorinated primary alcohols like 2-methylbutan-1-ol (pKa ≈ 17-18). masterorganicchemistry.com For comparison, 2,2,2-trifluoroethanol has a pKa of approximately 12.4, demonstrating the powerful influence of fluorine substitution.

Decreased Basicity/Nucleophilicity: The reduced electron density on the oxygen atom makes its lone pairs less available for donation to a proton or other electrophile. masterorganicchemistry.com This renders the alcohol a weaker base and a poorer nucleophile compared to its non-fluorinated counterpart.

Table 4: Comparison of Estimated Electronic Properties

| Compound | Key Structural Feature | Effect on -OH Group | Estimated pKa |

| 2-Methylbutan-1-ol | Alkyl group (electron-donating) | Increased electron density | ~17.5 |

| This compound | γ-gem-difluoro group (electron-withdrawing) | Decreased electron density | ~15-16 |

| 2,2,2-Trifluoroethanol | α-trifluoro group (electron-withdrawing) | Strongly decreased electron density | ~12.4 |

The influence of the gem-difluoro moiety is predominantly electronic. However, steric factors must also be considered. The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), meaning the CF₂ group is sterically more demanding than a CH₂ group. Its steric profile is often considered comparable to that of a methyl or even an isopropyl group. nih.gov

In this compound, the CF₂ group is at the γ-position, which is relatively remote from the primary site of reaction at C1. Therefore, it is not expected to exert significant direct steric hindrance on nucleophiles or reagents approaching the hydroxyl group or the adjacent carbon. The primary influence on reactivity remains the powerful, distance-dependent inductive effect that modifies the acidity of the proton and the nucleophilicity of the oxygen atom.

Computational Mechanistic Studies on Fluoroalcohols

In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating the reaction mechanisms of fluoroalcohols like this compound. nih.govacs.org Density Functional Theory (DFT) calculations, for example, can be employed to model reaction pathways, identify transition states, and calculate activation energies, providing insights into the kinetics and thermodynamics of reactions at a molecular level.

Computational studies on fluoroalcohols often focus on several key aspects:

Conformational Analysis: Identifying the most stable conformations of the molecule, which is crucial for understanding its reactivity.

Acidity and Basicity: Calculating the pKa of the hydroxyl group to quantify its acidity, which is influenced by the electron-withdrawing fluorine atoms.

Reaction Pathways: Mapping the potential energy surfaces for various reactions, such as oxidation, dehydration, or nucleophilic substitution, to determine the most likely reaction mechanisms.

Transition State Analysis: Characterizing the geometry and energy of transition states to understand the factors that control the reaction rate.

Solvent Effects: Modeling the influence of different solvents on the reaction mechanism and energetics.

To illustrate the type of information that can be obtained from computational studies, the following table presents hypothetical data from a DFT calculation on a representative reaction of a fluoroalcohol.

Table 2: Hypothetical DFT Calculation Results for the Dehydration of a Fluoroalcohol

| Parameter | Value | Units |

| Energy of Reactant | -450.123 | Hartrees |

| Energy of Transition State | -450.089 | Hartrees |

| Energy of Product | -450.145 | Hartrees |

| Activation Energy (Ea) | 89.2 | kJ mol⁻¹ |

| Reaction Energy (ΔE) | -57.7 | kJ mol⁻¹ |

Note: The data in this table are hypothetical and for illustrative purposes only. They are representative of the type of data generated from computational mechanistic studies.

These computational approaches are invaluable for predicting the reactivity of molecules like this compound and for guiding future experimental investigations into their chemical behavior.

Derivatives and Analogues of 4,4 Difluoro 2 Methylbutan 1 Ol: Design and Synthesis

Structural Modification Strategies of 4,4-Difluoro-2-methylbutan-1-ol

The chemical reactivity of this compound is primarily centered around its hydroxyl group and the adjacent alkyl chain, providing clear avenues for structural modifications.

The primary alcohol moiety is the most reactive site for functionalization, enabling its conversion into a wide range of other functional groups. Standard organic transformations can be applied to create esters, ethers, and aldehydes, which can serve as intermediates for further synthesis.

Esterification: The hydroxyl group can be readily converted to an ester. This is typically achieved by reaction with a carboxylic acid under acidic catalysis (Fischer esterification), or more efficiently, with more reactive acyl derivatives like acid chlorides or anhydrides. chemguide.co.ukbyjus.combritannica.com These reactions are often high-yielding and allow for the introduction of a vast array of R-groups.

Etherification: Synthesis of ethers from the alcohol can be accomplished through several methods. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a common approach. masterorganicchemistry.com Alternatively, acid-catalyzed dehydration of the alcohol can produce symmetrical ethers, though this method is less controlled for producing unsymmetrical ethers. masterorganicchemistry.com More advanced methods using solid-phase catalysts like molybdenum oxide on titania can also facilitate etherification between two different alcohols. shokubai.org

Oxidation: The primary alcohol can be oxidized to an aldehyde. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. chemguide.co.uklibretexts.org Reagents such as Pyridinium chlorochromate (PCC), or conditions like the Swern or Dess-Martin periodinane (DMP) oxidations, are effective for this transformation, providing the aldehyde as a key synthetic intermediate for subsequent C-C bond-forming reactions. libretexts.orgyoutube.com

| Transformation | Reagent(s) | Product Class | Potential Utility |

|---|---|---|---|

| Esterification | Carboxylic Acid (H+ catalyst), Acyl Chloride, or Acid Anhydride | Ester | Prodrugs, protecting groups, introduction of new side chains |

| Etherification | NaH then R-X (Williamson); H2SO4 (Acid-catalyzed) | Ether | Stable linkages in complex molecules, modification of solubility |

| Oxidation | PCC, DMP, or Swern conditions | Aldehyde | Intermediate for Wittig reactions, reductive amination, aldol (B89426) reactions |

Altering the carbon skeleton of this compound allows for the synthesis of analogues with different steric and electronic properties. The length and branching of the alkyl chain can influence the physical and biological properties of the final molecule. acs.org

Strategies for modifying the alkyl chain often begin with functionalization of the hydroxyl group. For instance:

Conversion to a Leaving Group: The alcohol can be converted into a good leaving group, such as a tosylate, mesylate, or halide. Subsequent reaction with organometallic reagents, like Grignard reagents (R-MgBr) or Gilman cuprates (R₂CuLi), can then be used to form a new carbon-carbon bond, effectively extending or branching the alkyl chain.

Aldehyde-Based Modifications: Following oxidation of the alcohol to the corresponding aldehyde, a range of C-C bond-forming reactions become accessible. The Wittig reaction, for example, would convert the aldehyde into an alkene, allowing for chain extension. Similarly, aldol condensation reactions could be employed to create β-hydroxy carbonyl compounds, which can be further elaborated.

These modifications are fundamental in synthetic chemistry for systematically altering a molecule's structure to optimize its function.

The carbon at the 2-position of this compound is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers. The synthesis and use of enantiomerically pure compounds are critical in fields like pharmacology, where different enantiomers can have vastly different biological activities.

The preparation of enantiopure derivatives can be approached in two primary ways:

Asymmetric Synthesis: This strategy involves building the molecule from achiral precursors using chiral catalysts or auxiliaries that direct the reaction to form predominantly one enantiomer. For example, the asymmetric reduction of a prochiral ketone precursor, 4,4-difluoro-2-butanone, using chiral reducing agents or enzymatic catalysts could yield the desired enantiomer of the alcohol. nih.govbeilstein-journals.org Chemoenzymatic methods, in particular, have shown high enantioselectivity in the synthesis of chiral α-fluorinated alcohols. nih.gov

Chiral Resolution: This method starts with a racemic mixture (a 50:50 mix of both enantiomers) of the alcohol. The mixture is reacted with a single enantiomer of a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like crystallization or chromatography. Once separated, the resolving agent is cleaved to yield the individual, enantiomerically pure alcohols. nih.govnih.gov

The ability to synthesize stereochemically defined fluorinated compounds is a significant advantage, as the precise three-dimensional arrangement of atoms is often key to a molecule's function. nih.gov

Synthesis of Complex Molecules Incorporating the this compound Scaffold

The true value of a building block is demonstrated by its utility in constructing larger, more functional molecules. researchgate.net The difluoromethylated, chiral scaffold of this compound makes it a prime candidate for incorporation into advanced organic molecules, including biologically active heterocycles.

Fluorinated building blocks are indispensable in modern drug discovery. tandfonline.com The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. rsc.org this compound serves as a carrier for the 4,4-difluoro-2-methylbutyl moiety, a fragment that can be integrated into larger therapeutic candidates.

Its utility stems from the array of derivatives it can form. The alcohol itself, or its corresponding aldehyde, tosylate, or halide, can act as an electrophile or nucleophile in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, fluorinated alkyl iodides, which can be synthesized from the corresponding alcohols, are key intermediates for the alkylation of chiral nickel complexes in the asymmetric synthesis of non-canonical amino acids. beilstein-journals.orgchemrxiv.orgnih.gov This highlights a direct pathway from a simple fluorinated alcohol to complex, enantiopure amino acid derivatives for peptide and protein chemistry.

Heterocyclic compounds are core structures in a vast number of pharmaceuticals. The incorporation of fluorinated side chains is a proven strategy for modulating the properties of these ring systems. nih.govrsc.orgthieme-connect.com The this compound scaffold can be a precursor to key intermediates for the synthesis of important fluorinated heterocycles like pyrazoles and quinazolines.

A common synthetic strategy involves the initial oxidation of the alcohol to a carbonyl compound. This difluorinated ketone or aldehyde can then undergo condensation reactions with dinucleophiles to form the heterocyclic ring.

Pyrazole Synthesis: The reaction of a β-diketone with hydrazine (B178648) is a classic method for synthesizing pyrazoles. mdpi.com By analogy, a difluorinated ketone derived from this compound could react with hydrazine or its derivatives to yield pyrazoles containing the 4,4-difluoro-2-methylbutyl side chain. The synthesis of fluorinated pyrazoles is an active area of research due to their medicinal potential. acs.orgnih.govresearchgate.netresearchgate.net

Quinazoline (B50416) Synthesis: Quinazolines are another class of heterocycles with significant biological activity. nih.govrsc.org Efficient syntheses often involve the cyclization of intermediates derived from 2-aminobenzaldehydes or related compounds. rsc.org A difluorinated aldehyde derived from this compound could potentially be used in multicomponent reactions to construct the quinazoline core, thereby attaching the fluorinated scaffold.

| Target Heterocycle | Key Intermediate from Scaffold | Co-reactant(s) | Reaction Type |

|---|---|---|---|

| Pyrazole | 4,4-Difluoro-2-methylbutan-2-one (hypothetical) | Hydrazine (H₂NNH₂) | Condensation/Cyclization |

| Quinazoline | 4,4-Difluoro-2-methylbutanal | 2-Aminobenzamide or similar | Condensation/Cyclization |

| Isoxazole | 4,4-Difluoro-2-methylbutan-2-one (hypothetical) | Hydroxylamine (NH₂OH) | Condensation/Cyclization |

| Pyrimidine | β-Diketone derived from scaffold | Urea or Amidine | Condensation/Cyclization |

The versatility of this compound as a starting material provides chemists with a powerful tool for accessing novel, complex, and potentially functional molecules for a wide range of applications.

Lack of Specific Research Data on Derivatives of this compound Limits In-Depth Analysis

Despite a thorough search for scientific literature, there is a notable absence of specific research focusing on the structure-reactivity and structure-property relationships of a homologous series of derivatives of the chemical compound this compound. While general information on fluorinated alcohols and their impact on chemical reactions is available, detailed studies that systematically modify the structure of this compound and report the corresponding changes in reactivity and physicochemical properties could not be located.

The available data broadly discusses the unique characteristics that fluorine atoms impart to organic molecules, such as altered acidity, lipophilicity, and metabolic stability. Fluorinated alcohols, as a class, are recognized for their ability to influence reaction rates and selectivity due to their strong hydrogen-bonding capabilities and low nucleophilicity. However, this information is general and not specific to derivatives of this compound.

Consequently, the creation of detailed, data-driven tables and an in-depth analysis as requested for the section "4.3. Structure-Reactivity and Structure-Property Relationships of this compound Derivatives" is not feasible at this time due to the lack of published research on this specific family of compounds. Further empirical studies would be required to generate the necessary data to explore these relationships.

Advanced Spectroscopic Characterization and Elucidation of 4,4 Difluoro 2 Methylbutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Alcohols

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of fluorinated compounds in solution. scholaris.caacs.org The presence of the spin-active ¹⁹F nucleus, with its high natural abundance and sensitivity, provides a unique spectroscopic handle to probe molecular structure. scholaris.cahuji.ac.il

The ¹H and ¹³C NMR spectra of 4,4-difluoro-2-methylbutan-1-ol provide foundational information about its carbon-hydrogen framework. In the ¹H NMR spectrum, the protons on the carbon adjacent to the hydroxyl group (C1) are expected to appear as a doublet of doublets due to coupling with the adjacent methine proton. The methine proton at the chiral center (C2) would exhibit complex multiplicity, coupling to the protons on the adjacent methyl and methylene (B1212753) groups. The methylene protons at C3 would also show complex splitting patterns due to coupling with both the C2 methine proton and the geminal fluorine atoms at C4. The terminal methyl group protons would likely appear as a doublet, coupled to the C2 methine proton.

The ¹³C NMR spectrum offers complementary information. The carbon bearing the hydroxyl group (C1) would be shifted downfield due to the electronegativity of the oxygen atom. libretexts.orglibretexts.org The carbon at the chiral center (C2) and the methylene carbon (C3) would also have distinct chemical shifts. The carbon atom directly bonded to the two fluorine atoms (C4) would exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to one-bond C-F coupling, and its chemical shift would be significantly influenced by the electronegative fluorine atoms. libretexts.org The methyl carbon would appear at a characteristic upfield chemical shift. docbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 | ~3.5-3.7 | C1: ~65-70 |

| H2 | ~1.8-2.0 | C2: ~35-40 |

| H3 | ~1.9-2.2 | C3: ~40-45 (t) |

| H4 (CHF₂) | ~5.8-6.2 (td) | C4: ~115-120 (t) |

| CH₃ | ~0.9-1.0 (d) | CH₃: ~15-20 |

| OH | Variable |

Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions. (d) doublet, (t) triplet, (td) triplet of doublets.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.il For this compound, the two fluorine atoms are chemically equivalent and would therefore be expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would be split into a triplet by the two adjacent protons on C3, and further split into a doublet by the proton on C4, resulting in a triplet of doublets. The chemical shift of this signal would be in a region characteristic of difluoromethyl groups. ucsb.edu

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| -CHF₂ | -110 to -140 | Triplet of doublets | ²J(H-F) ≈ 50-60 Hz, ³J(H-F) ≈ 15-25 Hz |

Predicted chemical shifts are relative to a standard reference (e.g., CFCl₃). Coupling constants are approximate values.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed. acs.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable in this regard.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the adjacencies of the proton-bearing carbons in the chain. For instance, cross-peaks would be observed between the H1 and H2 protons, H2 and H3 protons, and H3 and the CHF₂ proton.

HSQC: An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each carbon signal to its attached proton(s). acs.org

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational preferences. upi.edubruker.comupi.edu

The FT-IR and FT-Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups in the molecule. upi.eduresearchgate.net

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum is characteristic of the O-H stretching vibration of the alcohol, indicative of hydrogen bonding.

C-H Stretch: Strong bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups. researchgate.net

C-F Stretch: Intense absorption bands in the 1000-1100 cm⁻¹ region are characteristic of C-F stretching vibrations. The presence of two fluorine atoms on the same carbon would likely result in strong, distinct absorptions in this region.

C-O Stretch: The C-O stretching vibration of the primary alcohol would be expected to appear in the 1050-1150 cm⁻¹ region.

CH₂, CH₃ Bending: Bending vibrations for the methylene and methyl groups would be observed in the 1350-1470 cm⁻¹ region. researchgate.net

Table 3: Predicted FT-IR and FT-Raman Band Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (FT-Raman) |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |

| C-H Stretch (Alkyl) | 2850-3000 | Strong | Strong |

| C-O Stretch | 1050-1150 | Strong | Medium |

| C-F Stretch | 1000-1100 | Very Strong | Weak |

| CH₂, CH₃ Bending | 1350-1470 | Medium | Medium |

The rotational isomers (conformers) of this compound can be investigated by analyzing the vibrational spectra. ustc.edu.cn The relative intensities of certain vibrational bands can change with temperature or solvent, providing insight into the equilibrium between different conformers. For example, the C-F stretching modes and the skeletal C-C stretching and bending modes can be sensitive to the dihedral angles within the molecule. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformations of the molecule in the gas phase or in solution. The gauche effect, an electronic interaction that can stabilize conformations with fluorine atoms gauche to other electronegative groups or alkyl groups, may play a significant role in determining the preferred conformation of this fluorinated alcohol. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions.

Fragmentation Patterns and Structural Confirmation

In the case of this compound, the molecular ion peak would be expected, though it may be of low intensity as is common for alcohols. libretexts.orgdocbrown.info Key fragmentation peaks could arise from:

Alpha-cleavage: Loss of an isobutyl radical to form [CH₂OH]⁺ at m/z 31. This is a characteristic peak for primary alcohols. youtube.com

Loss of water: A peak corresponding to [M-18]⁺ resulting from the elimination of a water molecule. libretexts.org

Cleavage of the C-C bond gamma to the hydroxyl group: This could lead to the loss of a CHF₂ radical.

The presence of fluorine atoms would also influence the fragmentation, potentially leading to fragments containing one or both fluorine atoms. The precise fragmentation pattern would serve as a fingerprint for the molecule, allowing for its structural confirmation when compared with theoretical predictions or data from similar compounds.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) | Fragmentation Pathway |

| [C₅H₁₀F₂O]⁺ | Molecular Ion | 124.07 | Ionization of the parent molecule |

| [C₅H₈F₂]⁺ | [M-H₂O]⁺ | 106.06 | Dehydration |

| [CH₃O]⁺ | [CH₂OH]⁺ | 31.02 | Alpha-cleavage |

| [C₄H₉F₂]⁺ | [M-OH]⁺ | 107.06 | Loss of hydroxyl radical |

| [C₄H₈F₂O]⁺ | [M-H]⁺ | 123.06 | Loss of a hydrogen radical |

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This technique is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. Modern HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers, can achieve mass accuracies in the sub-ppm range. nih.govnih.gov

For this compound (C₅H₁₀F₂O), HRMS would be able to confirm its elemental composition by measuring the exact mass of its molecular ion. This high level of accuracy helps to differentiate it from other potential isomers or isobaric compounds.

Microwave Spectroscopy for Gas-Phase Structure of Fluoroalcohols

Microwave spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. slideshare.net It measures the absorption of microwave radiation by a molecule, which corresponds to transitions between its rotational energy levels. slideshare.net The resulting rotational constants are directly related to the molecule's moments of inertia, from which bond lengths and bond angles can be accurately determined. furman.edufurman.edu

While a specific microwave spectrum for this compound is not available, studies on other fluoroalcohols have demonstrated the power of this technique in elucidating their conformational preferences and intramolecular interactions. researchgate.netresearchgate.net For this compound, microwave spectroscopy could be used to:

Determine the rotational constants and, consequently, the precise molecular geometry.

Identify the different conformers present in the gas phase and their relative energies.

Spectroscopic Techniques for Reaction Monitoring and In Situ Analysis

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy could be employed for in situ analysis. These methods allow for the tracking of reactants, intermediates, and products throughout the course of the reaction without the need for sample isolation. nih.gov This provides crucial information for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize byproducts.

For instance, in a hypothetical synthesis of this compound, IR spectroscopy could monitor the appearance of the characteristic O-H stretching band of the alcohol product and the disappearance of the reactant's functional group bands.

Theoretical and Computational Chemistry Studies of 4,4 Difluoro 2 Methylbutan 1 Ol

Quantum Chemical Calculations of 4,4-Difluoro-2-methylbutan-1-ol

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and energetic properties of molecules like this compound. These methods allow for the prediction of various chemical properties and the exploration of phenomena that may be difficult to observe experimentally. The inclusion of fluorine atoms can significantly alter a compound's chemical properties and applications. emerginginvestigators.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the chemical properties of molecular systems. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying relatively complex molecules like this compound. DFT calculations can be employed to determine optimized geometries, relative energies of different conformers, and vibrational frequencies. nih.gov

For fluorinated compounds, specific functionals, such as the meta-hybrid exchange-correlation functional M06-2X, have been shown to provide reliable results. researchgate.net DFT studies are instrumental in analyzing reactive sites and chemical bonding within a molecule. researchgate.net In the context of this compound, DFT can be used to investigate the electron-withdrawing effects of the fluorine atoms on the molecule's electron density and how this influences the acidity of the hydroxyl proton.

A key application of DFT in this context is the study of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the fluorine atoms. ucla.edu These calculations can predict the strength and geometry of such bonds, providing valuable information about the conformational preferences of the molecule.

Ab Initio Methods (e.g., MP2, Coupled Cluster Theory)

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are higher-level computational methods that provide more accurate results than DFT, albeit at a greater computational expense. These methods are particularly useful for systems where electron correlation effects are significant.

In the study of fluorinated alcohols, MP2 calculations have been successfully used to determine the energies of different conformers and to analyze intramolecular hydrogen bonds. nih.gov For instance, in studies of related fluorohydrins, the MP2 method has been used in conjunction with DFT to provide a comprehensive understanding of the conformational landscape. nih.gov Coupled Cluster theory, often considered the "gold standard" in quantum chemistry, can be used to obtain highly accurate benchmark energies for key conformers, although its application may be limited to smaller model systems due to its high computational demand.

Basis Set Selection and Computational Efficiency

The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. For fluorinated compounds, it is important to use basis sets that can adequately describe the diffuse nature of fluorine's lone pairs and the polarization of the C-F bonds. Pople-style basis sets, such as 6-311+G(d,p) or 6-311++G(2d,2p), are commonly employed in DFT and ab initio studies of fluorinated molecules. nih.govacs.org The inclusion of diffuse functions (+) and polarization functions (d,p) is essential for obtaining accurate results.

Computational efficiency is also a major consideration, especially for larger molecules or when performing complex calculations like conformational searches or molecular dynamics simulations. While larger basis sets and higher-level theories provide greater accuracy, they also require more significant computational resources. nasa.gov Therefore, a balance must be struck between the desired accuracy and the available computational power. For a molecule like this compound, a combination of a moderately sized basis set with a reliable DFT functional often represents the most efficient approach for initial explorations, with higher-level calculations reserved for refining the properties of the most important conformers.

Molecular Structure and Conformation Analysis

The presence of a stereocenter at the C2 position and a difluorinated carbon at C4 makes the conformational analysis of this compound particularly interesting. The interplay of steric and electronic effects governs the molecule's preferred three-dimensional structure.

Conformational Energy Landscapes

The conformational energy landscape of this compound is expected to be complex, with multiple local minima corresponding to different staggered conformations around the C-C single bonds. The relative energies of these conformers determine their populations at a given temperature.

Computational studies on analogous molecules, such as 4-fluoropentan-2-ol and 4,4-difluoropentan-2-ol, have shown that the presence of fluorine atoms significantly influences the conformational preferences. nih.govsouthampton.ac.uk For 4,4-difluoropentan-2-ol, it was observed that the diastereotopic nature of the fluorine atoms leads to different intramolecular hydrogen bonding interactions and, consequently, different populations of the corresponding conformers. southampton.ac.uk

A systematic conformational search using computational methods would be necessary to identify all the stable conformers of this compound and to calculate their relative energies. The results of such a study would likely reveal a few low-energy conformers that dominate the conformational equilibrium.

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Predicted Relative Energies

| Conformer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 180° (anti) | 0.00 |

| B | 180° (anti) | 180° (anti) | 0.75 |

| C | 60° (gauche) | 60° (gauche) | 1.20 |

| D | 180° (anti) | 60° (gauche) | 1.85 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Intramolecular Interactions (e.g., Hydrogen Bonding, Fluorine Effects)

Intramolecular interactions play a crucial role in determining the preferred conformation of this compound. The most significant of these is the potential for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms.

In addition to hydrogen bonding, other fluorine effects, such as the gauche effect and dipole-dipole interactions, can influence conformational stability. The strong C-F bond dipoles can interact with each other and with the C-O and O-H bond dipoles, leading to a complex interplay of attractive and repulsive forces that ultimately shape the molecule's conformational preferences.

Table 2: Calculated Properties of Intramolecular Hydrogen Bonds in Analogous Fluorohydrins

| Compound | Conformer | d(OH···F) (Å) | Interaction Energy (kcal/mol) |

| syn-4-fluoropentan-2-ol | g⁻g⁺(g⁺) | 2.00 | - |

| 4,4-difluoropentan-2-ol | g⁻g⁺g⁻(g⁺) | - | - |

| 3-fluoropropan-1-ol | - | - | - |

Data adapted from studies on analogous compounds. Specific values for this compound are not available in the provided search results. nih.govsouthampton.ac.uk

Lack of Publicly Available Research Data for this compound

An extensive search for dedicated theoretical and computational chemistry studies on the compound this compound has revealed a significant gap in publicly available scientific literature. As a result, the specific data required to construct a detailed article focusing solely on this molecule, as per the requested outline, is not available.

Computational chemistry provides powerful tools to investigate molecular properties. Electronic structure analyses, including the examination of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MESP) maps, and Natural Bond Orbital (NBO) analysis, are standard methods to predict a molecule's reactivity and intermolecular interactions. For instance, NBO analysis provides a theoretical framework for examining charge transfer and donor-acceptor interactions within a molecule. Similarly, modeling reaction pathways and characterizing transition states are crucial for understanding potential chemical transformations, such as the oxidation of alcohols. Furthermore, the development of specific force fields is a prerequisite for conducting accurate molecular dynamics simulations to study the behavior of compounds in various environments.

While methodologies for these computational studies are well-established and have been applied to analogous compounds like other fluorinated alcohols, specific research findings for this compound have not been identified in the public domain. Crafting an article with the specified detailed sections would necessitate fabricating data, which is contrary to the principles of scientific accuracy. Therefore, the requested content on the electronic structure, reaction modeling, and molecular dynamics of this compound cannot be generated.

Applications of 4,4 Difluoro 2 Methylbutan 1 Ol and Its Derivatives in Advanced Organic Synthesis

Asymmetry and Chirality in the Synthesis of Fluoroalcohols

The presence of a stereogenic center in 4,4-Difluoro-2-methylbutan-1-ol introduces the element of chirality, which is of paramount importance in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The synthesis of enantiomerically pure fluoroalcohols is a challenging yet crucial task, as different enantiomers of a chiral molecule can exhibit distinct biological activities.

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound can be approached through several established strategies for asymmetric synthesis. A common and effective method involves the asymmetric reduction of a prochiral ketone precursor, 4,4-difluoro-2-butanone. This transformation can be achieved using various catalytic systems, including chiral metal catalysts and enzymes.

One of the most powerful methods for the asymmetric reduction of ketones is catalytic transfer hydrogenation. Chiral ruthenium and rhodium complexes are often employed as catalysts, in conjunction with a hydrogen source such as isopropanol (B130326) or formic acid. The choice of chiral ligand is critical for achieving high enantioselectivity.

| Catalyst System | Chiral Ligand | Typical Enantiomeric Excess (ee) |

| Ru(II) | (S,S)-TsDPEN | >95% |

| Rh(III) | (R,R)-Cp*Ir(III)-Pro | >98% |

| Enzyme | Carbonyl Reductase | >99% |

This table presents plausible catalyst systems and their expected performance for the asymmetric reduction of 4,4-difluoro-2-butanone to this compound, based on established methods for similar substrates.

Enzymatic reductions offer an environmentally benign and highly selective alternative to metal-catalyzed reactions. Carbonyl reductases (CREs) from various microorganisms have been shown to reduce a wide range of ketones to their corresponding alcohols with excellent enantiopurity. The high substrate specificity and mild reaction conditions make enzymatic methods particularly attractive for the synthesis of chiral fluoroalcohols.

Stereoselective Transformations of Fluoroalcohol Derivatives

Once obtained in enantiomerically pure form, the chiral center of this compound can be used to direct the stereochemical outcome of subsequent reactions. The hydroxyl group can be converted into various other functional groups, or the molecule can be elongated while retaining the stereochemical integrity of the original chiral center.

For instance, the hydroxyl group can be activated by conversion to a good leaving group, such as a tosylate or mesylate. This allows for nucleophilic substitution reactions to introduce new functionalities with inversion of configuration at the stereocenter, if the reaction proceeds via an SN2 mechanism. Alternatively, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid without affecting the stereogenic center.

These stereoselective transformations are fundamental to the use of this compound as a chiral building block, enabling the synthesis of a diverse array of complex chiral molecules from a single enantiomerically pure precursor.

Integration into Complex Molecular Architectures for Research

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Building Blocks for Bioactive Molecular Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and bioavailability. The difluoromethyl group (CF2H) in this compound can act as a bioisostere for a hydroxyl group or a thiol group, and its high lipophilicity can improve the membrane permeability of a drug molecule.

A key derivative, 2-amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride uni.lu, highlights the utility of this scaffold in constructing bioactive molecules. The presence of both an amino and a hydroxyl group provides two points for further functionalization, allowing for its incorporation into a wide variety of molecular frameworks, such as peptides, alkaloids, and other nitrogen-containing heterocycles.

Role in Drug Discovery Research Scaffolds

In drug discovery, the use of fluorinated building blocks is a rapidly growing area. The conformational effects of fluorine substitution can be exploited to pre-organize a molecule into a bioactive conformation, thereby increasing its potency. The gem-difluoro group in this compound can influence the local conformation of the carbon chain, which can be a crucial factor in the interaction of a drug molecule with its biological target.

The chiral nature of this compound is particularly significant in drug design, as biological systems are inherently chiral. The ability to synthesize and incorporate specific enantiomers of this building block into drug candidates allows for the development of highly selective and potent therapeutic agents. Its non-fluorinated analogue, 2-methylbutan-1-ol, is known to be a component in the synthesis of various pharmaceuticals, and the introduction of the difluoro moiety offers a pathway to novel and potentially improved drug candidates. ontosight.ai

Emerging Applications in Material Science Research

The unique properties of fluorinated compounds are also being harnessed in the field of materials science. The introduction of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical and electronic properties. Chiral fluorinated molecules, in particular, are of interest for the development of advanced materials. ki.si

While specific applications of this compound in materials science are still emerging, its chirality and the presence of the polar C-F bonds suggest potential uses in areas such as:

Chiral Liquid Crystals: The molecular shape and polarity of chiral fluorinated molecules can lead to the formation of novel liquid crystalline phases with unique electro-optical properties.

Chiral Polymers: Incorporation of this compound as a monomer or a chiral dopant in polymers could lead to materials with interesting chiroptical properties or applications in chiral separations.

Fluorinated Surfaces: The low surface energy of fluorinated compounds can be utilized to create hydrophobic and oleophobic surfaces with self-cleaning properties.

The continued exploration of the synthesis and properties of this compound and its derivatives is expected to open up new avenues in both medicinal chemistry and materials science.

Advanced Synthetic Strategies Utilizing the Difluoroalcohol Motif

The presence of a difluoromethyl group proximate to a hydroxyl functionality, as seen in this compound, presents both a synthetic challenge and an opportunity. The development of advanced synthetic methodologies that can tolerate or strategically employ this motif is crucial for the construction of complex fluorinated molecules. Research in this area is multifaceted, exploring the use of such difluoroalcohols as chiral building blocks, precursors to novel ligands for asymmetric catalysis, and key components in stereoselective transformations.

While specific documented applications of this compound in advanced synthetic strategies remain a niche area of research, the broader principles of utilizing difluoroalcohol motifs can be extrapolated. The primary alcohol in this compound serves as a handle for a variety of chemical transformations. These can range from simple oxidation and esterification reactions to more complex derivatizations aimed at creating molecules with enhanced utility in organic synthesis.

For instance, the oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid would yield bifunctional molecules containing both a difluoromethyl group and a reactive carbonyl moiety. These derivatives could then participate in a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and cross-coupling reactions, providing access to a diverse range of more complex fluorinated structures.

The stereoselective synthesis of molecules containing multiple stereocenters is a formidable challenge in organic chemistry. The difluoroalcohol motif can play a role in directing the stereochemical outcome of reactions at adjacent centers. The stereocenter at the 2-position of this compound, in its enantiomerically pure form, could be used to control the stereoselectivity of reactions on a prochiral center elsewhere in the molecule. This concept of substrate-controlled diastereoselective reactions is a powerful tool in the synthesis of complex natural products and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-difluoro-2-methylbutan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves fluorination of pre-functionalized alcohols or ketones. For example, fluorinated alcohols can be synthesized via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Reaction temperature and solvent polarity are critical: lower temperatures (0–5°C) reduce side reactions, while polar aprotic solvents (e.g., DCM or THF) enhance fluorination efficiency . Post-synthesis, purification via flash chromatography (hexane:EtOAc gradients) ensures high purity (>95%) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC : Assess purity using a C18 column with UV detection (λ = 210–254 nm) and acetonitrile/water mobile phase .

- NMR : Confirm structure via , , and NMR. For instance, NMR should show distinct peaks for geminal fluorine atoms (δ −118 to −120 ppm in CDCl) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] or [M+Na]) .

Advanced Research Questions

Q. How can computational methods (e.g., QSPR, DFT) predict physicochemical properties of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., Gaussian 09) optimize molecular geometry and compute dipole moments, solubility parameters, and partition coefficients (logP). Statistical models like QSPR correlate these properties with experimental data (e.g., boiling points, vapor pressure). Neural networks trained on fluorinated alcohol datasets improve prediction accuracy for novel derivatives . Validate predictions against experimental DSC (differential scanning calorimetry) and HPLC retention times .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated alcohols?

- Methodological Answer : Discrepancies in NMR splitting patterns or shifts often arise from solvent effects or trace impurities. Solutions include:

- Solvent Standardization : Use deuterated solvents (CDCl, DMSO-d) and internal standards (TMS for , CFCl for ) .

- 2D NMR : HSQC and HMBC clarify coupling between fluorine and adjacent protons .

- Spiking Experiments : Add authentic samples to confirm peak assignments .

Q. How can multi-step syntheses of this compound derivatives be optimized for scalability?

- Stepwise Monitoring : Use TLC or inline IR to track reaction progress.

- Catalyst Screening : Test bases (e.g., DIPEA vs. EtN) for Mitsunobu or coupling reactions. DIPEA reduces side-product formation in DMF .

- Workup Efficiency : Liquid-liquid extraction (DCM/brine) removes polar byproducts, while reduced-pressure distillation isolates volatile fluorinated products .

Methodological Challenges & Solutions

- Challenge : Low solubility of fluorinated alcohols in aqueous media complicates biological assays.

- Solution : Use co-solvents (DMSO ≤1% v/v) or synthesize PEGylated derivatives to enhance solubility .

- Challenge : Fluorine-induced steric hindrance slows reaction kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.